Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate
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Overview
Description
Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a chloro substituent at the 3-position and an ethyl ester group at the 5-position of the imidazo[1,2-a]pyridine core makes this compound unique and valuable in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-aminopyridine with ethyl chloroformate in the presence of a base, followed by cyclization with a suitable reagent to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups replacing the chloro substituent or modifications to the ester group .
Scientific Research Applications
Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties
Mechanism of Action
The mechanism of action of ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .
Comparison with Similar Compounds
Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate can be compared with other similar compounds such as:
- Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate
- Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate
- 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The unique combination of the chloro and ethyl ester groups in this compound contributes to its distinct properties and applications .
Properties
Molecular Formula |
C10H9ClN2O2 |
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Molecular Weight |
224.64 g/mol |
IUPAC Name |
ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-4-3-5-9-12-6-8(11)13(7)9/h3-6H,2H2,1H3 |
InChI Key |
SJQSAKKBXUMIJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=NC=C(N21)Cl |
Origin of Product |
United States |
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